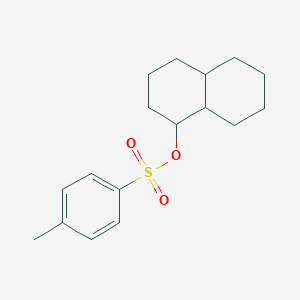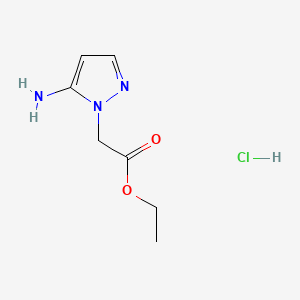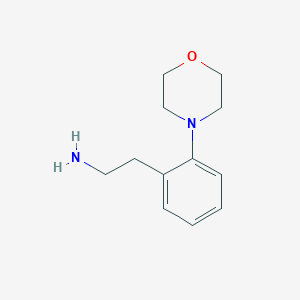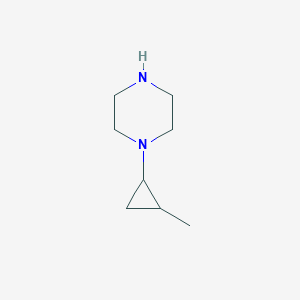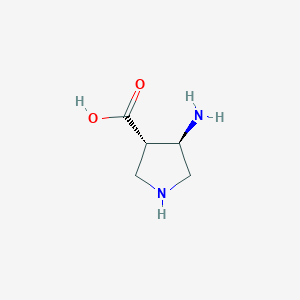
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid is a chiral amino acid derivative with significant importance in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid can be achieved through various methods, including chemoenzymatic synthesis and stereoselective synthesis. One common approach involves the use of lipase-mediated resolution protocols to obtain the desired enantiomer with high enantiomeric excess . Another method includes the use of aldol reactions catalyzed by stereoselective pyruvate aldolases, which allow for the formation of chiral centers with controlled stereochemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: This compound is studied for its role in enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. This inhibition is achieved through the formation of a tight-binding adduct in the enzyme’s active site, leading to the disruption of its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- (3R,4S)-4-Aminopyrrolidine-3-carboxylic acid
- (3S,4S)-4-Aminopyrrolidine-3-carboxylic acid
- (3R,4R)-4-Aminopyrrolidine-3-carboxylic acid
Comparison: (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity compared to its stereoisomers. For example, the (3S,4R) configuration is crucial for its high potency and selectivity as an inhibitor of human ornithine aminotransferase, whereas other stereoisomers may exhibit different levels of activity and selectivity .
Eigenschaften
CAS-Nummer |
807316-68-3 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-4-2-7-1-3(4)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1 |
InChI-Schlüssel |
RMNHPXDNGOBDOT-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1)N)C(=O)O |
Kanonische SMILES |
C1C(C(CN1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



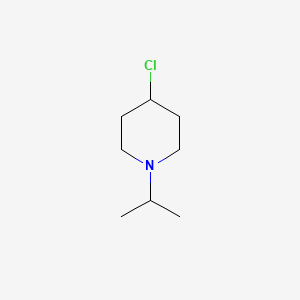
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
